Tricyclo[4.3.0.0,2,5]nonan-7-one
Description
Tricyclo[4.3.0.0²⁵]nonan-7-one is a tricyclic ketone characterized by a fused bicyclo[4.3.0] framework with an additional bridge between positions 2 and 5, forming a rigid, strained structure. The ketone group at position 7 contributes to its polarity and reactivity. For instance, 8-azatricyclo[4.3.0.0²⁵]nonan-7-one (a nitrogen-containing analog) has a molecular formula of C₈H₁₁NO and a reported molecular weight of 137.18 g/mol (assuming a correction to ’s typographical error) .
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
tricyclo[4.3.0.02,5]nonan-7-one |
InChI |
InChI=1S/C9H12O/c10-8-4-3-7-5-1-2-6(5)9(7)8/h5-7,9H,1-4H2 |
InChI Key |
VKNIHMKIJQTOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3C2C(=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Ring Enlargement and Ring Closure Strategies
One classical approach involves starting from smaller bicyclic or monocyclic precursors and expanding or closing rings to form the tricyclic core.
For example, attempts to synthesize related tricyclic compounds such as 9-methylenetricyclo[4.3.0.0^3,8]non-4-ene involved ring enlargement of tricyclo[3.3.0.0^3,7]octane skeletons. These methods, however, faced challenges in achieving the desired ring strain and stereochemistry.
Another approach involves ring closure reactions using intramolecular cyclizations that form the tricyclic framework. These reactions require precise control of reaction conditions to favor the formation of the tricyclic ketone over other possible isomers or side products.
Oxidation and Functional Group Transformations
The introduction of the ketone functionality at the 7-position is often achieved by selective oxidation of alcohol precursors or via rearrangement reactions.
In a notable synthetic route, 9-methyltricyclo[4.3.0.0^3,8]nonane-4,9-diol was transformed into 9-methylenetricyclo[4.3.0.0^3,8]nonan-4-one using the Swern oxidation reagent in a one-pot reaction. This approach highlights the use of mild oxidation conditions to preserve the complex ring system while introducing the ketone group.
Subsequent reactions, such as the Shapiro reaction, have been used to modify the ketone-containing intermediates to achieve the target tricyclic compounds with the desired substitution pattern.
Detailed Research Findings
| Step | Reaction Type | Starting Material | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Ring enlargement | Tricyclo[3.3.0.0^3,7]octane derivatives | Various ring expansion reagents | Generally unsuccessful for target ketone synthesis due to ring strain |
| 2 | Ring opening | 7-methyl-3,8-dioxapentacyclo[4.4.1.0^2,4.0^5,9.0^7,10]undecane | Lithium in ethylenediamine (EDA) | Yields 9-methyltricyclo[4.3.0.0^3,8]nonane-4,9-diol |
| 3 | Oxidation | 9-methyltricyclo[4.3.0.0^3,8]nonane-4,9-diol | Swern reagent (DMSO, oxalyl chloride, base) | Converts diol to 9-methylenetricyclo[4.3.0.0^3,8]nonan-4-one |
| 4 | Shapiro reaction | Ketone intermediate | Hydrazone formation, base-induced elimination | Yields target tricyclic compounds with modified double bonds |
This sequence exemplifies a multi-step synthetic route combining ring manipulation and oxidation to achieve the tricyclic ketone structure.
Analytical and Computational Insights
Photoelectron (PE) spectra of related tricyclic ketones reveal significant electronic interactions between the central six-membered ring and double bonds in the molecule, indicating conjugation effects that influence stability and reactivity.
Hartree-Fock self-consistent field (HF-SCF) calculations support the experimental data, showing energy splitting of π bands by about 1 eV, which is critical for understanding the electronic structure of these compounds.
Comparative Summary of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.3.0.0,2,5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the tricyclic framework, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of tricyclo[430
Scientific Research Applications
Tricyclo[4.3.0.0,2,5]nonan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tricyclo[4.3.0.0,2,5]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic Ketones and Derivatives
8-Azatricyclo[4.3.0.0²⁵]nonan-7-one
- Structure : Nitrogen substitution at position 8 introduces basicity and hydrogen-bonding capability.
- Molecular Formula: C₈H₁₁NO .
- Applications: Serves as a precursor for pharmaceutical derivatives, similar to 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, which exhibit broad biological activity .
Tricyclo[4.2.1.0²⁵]nonane Derivatives
- Structure : A bridged bicyclo[4.2.1] system with reduced strain compared to the [4.3.0] framework.
- Synthesis : Prepared via Diels-Alder reactions or photochemical cyclizations, as described in .
- Reactivity: Acid-catalyzed rearrangements of similar tricyclic enones (e.g., tricyclo[4.3.2.0¹⁶]undec-8-en-7-one) show resistance to structural changes, suggesting high kinetic stability .
Spirocyclic Ketones
6-Azaspiro[3.5]nonan-7-one
- Structure : A spiro junction at position 7 with a nitrogen atom in the azepane ring.
- Commercial Availability : Listed in as a stock compound, highlighting its utility in drug discovery .
2-Oxaspiro[3.5]nonan-7-one
Bicyclic and Fused-Ring Analogs
3,7-Diazabicyclo[3.3.1]nonan-9-one
- Structure : Bicyclic system with two nitrogen atoms.
- Biological Activity: Derivatives show promise in treating neurological and infectious diseases, as noted in .
- Comparison: The absence of nitrogen in Tricyclo[4.3.0.0²⁵]nonan-7-one likely reduces bioactivity but may improve metabolic stability.
Tricyclo[4.2.0.0²⁵]octa-3,7-diene
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges: Tricyclo[4.3.0.0²⁵]nonan-7-one’s strained structure complicates synthesis, requiring methods like intramolecular cycloadditions or transition-metal catalysis .
- Reactivity : The ketone group is susceptible to nucleophilic attacks (e.g., Grignard reactions), but the rigid framework may hinder large-molecule interactions .
- Biological Potential: While less bioactive than nitrogen-containing analogs, its stability makes it a candidate for prodrug development .
Biological Activity
Tricyclo[4.3.0.0,2,5]nonan-7-one is a polycyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis routes, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H12O
- Molar Mass : 136.19 g/mol
- CAS Number : 1822657-06-6
The compound features a unique tricyclic structure that contributes to its biological activity. The presence of a ketone functional group at the 7-position enhances its reactivity and interaction with biological targets.
Biological Activity
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies indicate that compounds with similar bicyclic frameworks possess anticancer properties due to their ability to interfere with cellular processes and pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research suggests that tricyclic structures can modulate inflammatory responses, which is crucial for treating chronic inflammatory diseases .
Synthesis Routes
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Utilizing precursors such as bicyclo[3.3.1]nonanes to form the desired tricyclic structure.
- Functional Group Transformations : Modifying existing bicyclic compounds to introduce the ketone functionality at the appropriate position.
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
Research Findings Summary Table
Q & A
Q. Q1. What are the established synthetic routes for Tricyclo[4.3.0.0,2,5]nonan-7-one, and how do reaction conditions influence yield and purity?
Synthesis of tricyclic ketones like this compound often involves multi-step routes starting from bicyclic precursors or via thermal rearrangements of strained intermediates. For example, thermal treatment of structurally similar compounds (e.g., tricyclo[4.1.0.0²,⁷]hept-3-ene) in toluene-d₆ at 200°C for 24 hours yielded products with ~40–60% efficiency, highlighting the role of solvent polarity and temperature in stabilizing transition states . Optimization may require iterative adjustments to catalysts (e.g., Lewis acids) and inert atmospheres to minimize side reactions.
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- NMR : ¹H and ¹³C NMR to resolve bridgehead hydrogens and carbons, with DEPT-135 clarifying CH₂/CH₃ groups.
- IR : Stretching frequencies for ketone C=O (~1700–1750 cm⁻¹) confirm the carbonyl group.
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺), while fragmentation patterns align with gas-phase ion energetics data from similar tricyclic systems .
Cross-referencing with computational simulations (e.g., DFT) can validate assignments .
Q. Q3. How does the stereochemistry of this compound affect its reactivity in nucleophilic additions or redox reactions?
The rigid tricyclic framework imposes steric constraints on reaction pathways. For instance, endo vs. exo stereochemistry at bridgehead positions can direct nucleophilic attack to less hindered sites. Comparative studies with bicyclo[3.3.1]nonan-3-one suggest that ketone position and ring strain influence redox behavior (e.g., susceptibility to NaBH₄ reduction) . X-ray crystallography is critical for resolving stereochemical ambiguities .
Advanced Research Questions
Q. Q4. What computational models are suitable for predicting the thermochemical stability and reaction pathways of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies and transition states. For example, ion energetics data (e.g., AE = 16.91 eV for C₃H₂⁺ fragments) from electron impact studies of analogous C₈H₈ isomers provide benchmarks for validating computational fragmentation pathways . Molecular dynamics simulations further elucidate solvent effects on rearrangement kinetics .
Q. Q5. How can contradictions in reported reaction yields or mechanistic proposals for this compound derivatives be resolved?
Systematic analysis using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) is recommended:
- Feasibility : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert gas).
- Novelty : Employ advanced techniques like isotopic labeling (²H/¹³C) to track mechanistic steps .
- Data Harmonization : Cross-validate results with independent methods (e.g., kinetic isotope effects vs. computational modeling) .
Q. Q6. What strategies are effective for designing this compound analogs with enhanced bioactivity?
- Scaffold Modification : Introduce substituents (e.g., azide, hydroxyl) at bridgehead positions to modulate electronic and steric profiles, as seen in 4-Azatricyclo[4.2.1.0³,⁷]nonan-2-ol derivatives .
- Structure-Activity Relationship (SAR) : Use molecular docking to predict interactions with biological targets (e.g., enzymes), guided by rigid tricyclic frameworks’ affinity for hydrophobic pockets .
Q. Q7. How does this compound compare to other tricyclic ketones in terms of synthetic utility and material science applications?
Comparative studies highlight:
- Stability : Higher ring strain vs. bicyclo[3.3.1]nonan-3-one may limit thermal stability but enhance reactivity in polymerization .
- Material Applications : The ketone group enables crosslinking in epoxy resins, while the tricyclic core improves thermal resistance compared to linear analogs .
Methodological Considerations
Q8. What frameworks guide the formulation of rigorous research questions for studying this compound?
Q. Q9. How should researchers present complex data (e.g., ion energetics, stereochemical analysis) in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
